molecular formula C27H38O4 B1240786 TEI-9648 CAS No. 173388-21-1

TEI-9648

Cat. No.: B1240786
CAS No.: 173388-21-1
M. Wt: 426.6 g/mol
InChI Key: SAODSJHDCZTVAT-JXJLEVNFSA-N
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Description

TEI-9648 is a Vitamin D3 Lactone analogue and a potent and specific antagonist of the Vitamin D receptor. It inhibits the genomic actions mediated by the Vitamin D receptor and the Vitamin D responsive element of 1α,25-dihydroxyvitamin D3. This compound also inhibits the differentiation of HL-60 cells induced by 1α,25-dihydroxyvitamin D3 .

Preparation Methods

TEI-9648 is synthesized through a series of chemical reactions involving the modification of the Vitamin D3 skeleton. The synthetic route typically involves the use of palladium-catalyzed coupling reactions or direct modification of the Vitamin D3 skeleton. The preparation of this compound requires precise control of reaction conditions to ensure the correct configuration of the lactone moiety .

Chemical Reactions Analysis

TEI-9648 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

TEI-9648 has several scientific research applications:

    Chemistry: Used as a tool to study the structure-activity relationships of Vitamin D receptor antagonists.

    Biology: Investigated for its role in inhibiting the differentiation of leukemia cells.

    Medicine: Potential applications in bone metabolism research and the treatment of diseases related to Vitamin D receptor activity.

    Industry: Utilized in the development of new drugs targeting the Vitamin D receptor .

Mechanism of Action

TEI-9648 exerts its effects by binding to the Vitamin D receptor and inhibiting the receptor’s interaction with the Vitamin D responsive element. This inhibition prevents the activation of genes involved in cell differentiation and other genomic actions mediated by 1α,25-dihydroxyvitamin D3. The molecular targets of this compound include the Vitamin D receptor and associated coactivator proteins .

Comparison with Similar Compounds

TEI-9648 is similar to other Vitamin D3 Lactone analogues, such as TEI-9647. this compound has a consistently weaker suppressive effect compared to TEI-9647. Both compounds inhibit the differentiation of HL-60 cells, but this compound cannot induce cell differentiation even at higher concentrations. The unique lactone moiety of this compound contributes to its specific antagonistic activity .

Similar Compounds

Biological Activity

TEI-9648, a vitamin D receptor (VDR) antagonist, has garnered attention for its potential therapeutic applications, particularly in conditions characterized by abnormal bone remodeling, such as Paget's disease. This compound is structurally related to TEI-9647 and exhibits significant biological activity through its interaction with the VDR.

This compound is classified as a 25-dehydro-1α-hydroxyvitamin D3-26,23-lactone. Its unique lactone structure is crucial for its antagonistic activity against the VDR. The mechanism of action involves the compound's ability to bind to the VDR, inhibiting the receptor's genomic actions that would typically promote osteoclast differentiation and activity.

Structure-Activity Relationship

Research has demonstrated that modifications to the lactone structure can enhance the antagonistic properties of this compound. For example, studies indicate that certain analogues exhibit significantly improved IC50 values compared to this compound itself, suggesting that structural optimization can lead to more potent VDR antagonists .

CompoundIC50 (nM)Remarks
This compound8.3Original compound
2α-modified TEI-96470.093Approximately 90 times more potent than this compound

In Vitro Studies

This compound has been shown to inhibit the differentiation of human leukemia HL-60 cells mediated by 1α,25-dihydroxyvitamin D3. This inhibition is indicative of its role as a VDR antagonist, which can potentially be leveraged in therapeutic contexts where modulation of bone metabolism is desired .

In Vivo Studies

In animal models, particularly vitamin D-deficient rats, this compound demonstrated notable effects on calcium metabolism. When administered alongside active vitamin D3, it significantly suppressed serum calcium levels and reversed the inhibition of parathyroid hormone (PTH) secretion caused by vitamin D3. This dual action underscores its potential utility in managing conditions associated with hypercalcemia or abnormal bone resorption .

Paget's Disease

Paget's disease presents a compelling case for the application of this compound. The disorder is characterized by disordered bone remodeling, leading to enlarged and weakened bones. By inhibiting VDR-mediated pathways that promote osteoclast activity, this compound may provide a novel therapeutic avenue for managing this condition.

Osteoporosis

Similarly, osteoporosis could benefit from the antagonistic properties of this compound. The drug's ability to modulate bone resorption may help in reducing fracture risk among patients suffering from this condition.

Properties

IUPAC Name

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAODSJHDCZTVAT-JXJLEVNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173388-21-1
Record name TEI 9648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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